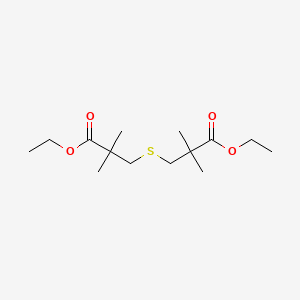
Diethyl 3,3'-sulfanediylbis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C₁₄H₂₆O₄S It is characterized by the presence of ester functional groups and a sulfur atom linking two identical ester moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) can be synthesized through the esterification of 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and ethanol.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) and ethanol.
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acids, which may interact with biological molecules. The sulfur atom can participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,3’-oxydiylbis(2,2-dimethylpropanoate): Similar structure but with an oxygen atom instead of sulfur.
Diethyl 3,3’-selenodiylbis(2,2-dimethylpropanoate): Similar structure but with a selenium atom instead of sulfur.
Uniqueness
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen and selenium analogs
Propriétés
Numéro CAS |
21153-32-2 |
|---|---|
Formule moléculaire |
C14H26O4S |
Poids moléculaire |
290.42 g/mol |
Nom IUPAC |
ethyl 3-(3-ethoxy-2,2-dimethyl-3-oxopropyl)sulfanyl-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-7-17-11(15)13(3,4)9-19-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
Clé InChI |
HSSRVDFKYNPBFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CSCC(C)(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


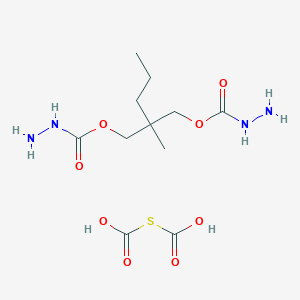
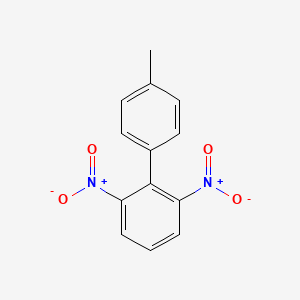

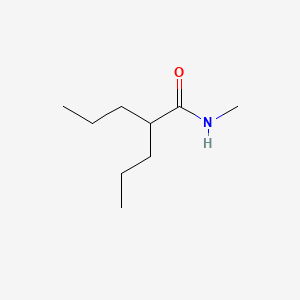
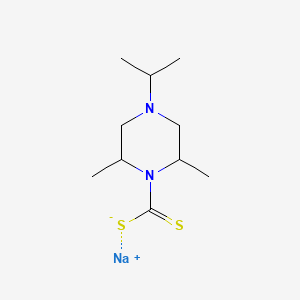

![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
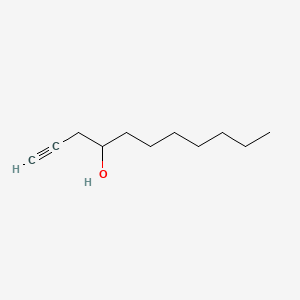
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
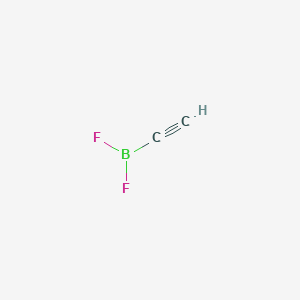


![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

